molecular formula C11H12O3 B8816463 Vanillylidene acetone

Vanillylidene acetone

Cat. No.: B8816463
M. Wt: 192.21 g/mol
InChI Key: AFWKBSMFXWNGRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vanillylidene acetone, also known as dehydrozingerone or vanillylideneacetone, is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.2112 g/mol . This compound is a derivative of zingerone, a phenolic compound found in ginger. It is characterized by the presence of a butenone group conjugated to a hydroxy-methoxyphenyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vanillylidene acetone can be achieved through various methods. One common synthetic route involves the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Vanillylidene acetone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Vanillylidene acetone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its antioxidant and anti-inflammatory properties.

    Medicine: Investigated for potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of flavoring agents and fragrances

Mechanism of Action

The biological effects of Vanillylidene acetone are attributed to its ability to interact with various molecular targets and pathways. The compound can modulate oxidative stress by scavenging free radicals and enhancing antioxidant enzyme activities. It also influences inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its conjugated butenone structure, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C11H12O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h3-7,13H,1-2H3

InChI Key

AFWKBSMFXWNGRE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(4-Methoxymethyloxy-3-methoxyphenyl)-1-buten-3-one (35j, 0.40 g, 1.7 mmol) was dissolved in methanol (40 ml) and stirred for 15 min at 50° C. Hydrochloric acid (3 drops) was added and the mixture stirred for 18 hr at 65° C. The methanol was evaporated and the resulting residue extracted into ethyl acetate, washed with saturated sodium chloride, dried over magnesium sulfate, filtered and evaporated to afford a solid. The crude solid was chromatographed on silica gel with ethyl acetate/hexane to give 0.24 g (74%) of an orange-yellow solid: mp 120-122° C. [expected mp 128-129° C.]; 1H NMR δ 2.34 (s, 3H), 3.91 (s, 3H), 5.98 (s, 1H), 6.56 (d, 1H, J=16.1 Hz), 6.91 (d, 1H, J=8.2 Hz), 7.04 (m, 2H), 7.43 (d, 1H, J=16.3 Hz); 13C NMR: δ 27.3, 56.0, 109.3, 114.8, 123.4, 124.9, 126.9, 143.6, 146.8, 148.2, 198.2.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of acetone (15.30 g, 263.76 mmol) in a mixture of ethanol (35 mL) and water (15 mL) were added sodium hydroxide (2.90 g, 72.54 mmol) and 4-hydroxy-3-methoxybenzaldehyde (5.01 g, 32.97 mmol). The reaction mixture was stirred at room temperature for 15 h. The reaction was cooled to 0° C. and quenched with 2.0 N hydrochloric acid until the solution became slightly acidic. The solution was extracted with ethyl acetate (4×100 mL). The combined organic layers were washed with water (50 mL) and saturated aqueous sodium chloride (50 mL). The organic layer was dried over magnesium sulfate, filtered, and concentrated at reduced pressure to afford 4-(4-hydroxy-3-methoxy-phenyl)but-3-ene-2-one (5.52 g, 87% yield) as a yellow solid: MS (EI) for C11H12O3: 193 (MH+).
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
5.01 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vanillylidene acetone
Reactant of Route 2
Reactant of Route 2
Vanillylidene acetone
Reactant of Route 3
Reactant of Route 3
Vanillylidene acetone
Reactant of Route 4
Reactant of Route 4
Vanillylidene acetone
Reactant of Route 5
Reactant of Route 5
Vanillylidene acetone
Reactant of Route 6
Reactant of Route 6
Vanillylidene acetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.